
(R,R)-Cxcr2-IN-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-Cxcr2-IN-2 is a useful research compound. Its molecular formula is C18H23ClN2O5S and its molecular weight is 414.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R,R)-Cxcr2-IN-2 is a small molecule compound designed as an antagonist for the C-X-C chemokine receptor type 2 (CXCR2). This receptor plays a crucial role in mediating immune responses, particularly in the recruitment and activation of neutrophils during inflammatory processes. Understanding the biological activity of this compound is essential for its potential therapeutic applications in various inflammatory diseases and cancer.
CXCR2 Signaling Pathway
CXCR2 is a G-protein-coupled receptor (GPCR) primarily activated by CXC chemokines, particularly IL-8 (CXCL8) and its related ligands (CXCL1-3). Upon activation, CXCR2 undergoes phosphorylation, which triggers internalization and subsequent signaling cascades that lead to neutrophil migration and activation. The receptor's signaling pathways involve:
- Calcium Mobilization : Activation induces calcium release, essential for various cellular functions.
- MAPK Pathway : CXCR2 signaling activates the Ras/MAPK pathway, promoting cell survival and proliferation.
- Neutrophil Chemotaxis : The receptor mediates directed migration of neutrophils to sites of inflammation.
Role of this compound
This compound acts as a selective antagonist of CXCR2, inhibiting its activation by endogenous ligands. This blockade can potentially reduce excessive neutrophil infiltration in inflammatory conditions, thereby mitigating tissue damage associated with chronic inflammation.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits CXCR2-mediated calcium mobilization in transfected cell lines. The compound showed a dose-dependent inhibition of neutrophil chemotaxis induced by CXCL1, indicating its potential utility in controlling inflammatory responses.
In Vivo Studies
Recent animal model studies have highlighted the therapeutic potential of this compound in conditions such as neuropathic pain and lung inflammation. For instance:
- In models of chronic constriction injury (CCI), administration of this compound led to a significant reduction in pain-like behaviors associated with elevated spinal CXCR2 levels.
- In models of lung inflammation, the antagonist reduced neutrophil accumulation in lung tissues, suggesting a protective effect against lung injury.
Case Studies
-
Neuropathic Pain Model : In a study involving mice with CCI, treatment with this compound significantly decreased pain responses compared to control groups. This effect correlated with reduced levels of spinal CXCL3, demonstrating the compound's ability to modulate pain-related pathways via CXCR2 inhibition.
- Outcome : Decreased pain-like behavior and reduced spinal CXCL3 levels.
-
Lung Inflammation Model : In a model of lipopolysaccharide-induced lung injury, treatment with this compound resulted in lower neutrophil counts in bronchoalveolar lavage fluid compared to untreated controls, indicating effective suppression of inflammatory cell recruitment.
- Outcome : Reduced neutrophil infiltration and improved lung function metrics.
科学研究应用
Scientific Research Applications
-
Cancer Research
- Pancreatic Cancer : CXCR2 is involved in the tumor microenvironment and has been identified as a potential target for therapeutic intervention. Studies indicate that CXCR2 inhibition can suppress tumor growth and metastasis in pancreatic cancer models .
- Other Cancers : Research has shown that CXCR2 plays a role in the progression of several other cancers, including colorectal cancer and melanoma. Inhibition of this receptor can reduce angiogenesis and tumor cell migration, making it a valuable target for cancer therapies .
-
Inflammatory Diseases
- Chronic Obstructive Pulmonary Disease (COPD) : Inhibitors like (R,R)-Cxcr2-IN-2 have demonstrated efficacy in reducing neutrophil recruitment and mucus hypersecretion in animal models of COPD .
- Acute Lung Injury : CXCR2 antagonism has been shown to mitigate lung injury by decreasing neutrophil infiltration and related inflammatory responses .
- Neurological Disorders
- Autoimmune Diseases
Case Studies
Study Focus | Findings | Implications |
---|---|---|
Pancreatic Cancer | Inhibition of CXCR2 reduced tumor growth in animal models | Supports development of targeted therapies |
COPD | CXCR2 antagonism decreased neutrophil accumulation | Potential for new treatment strategies |
Acute Lung Injury | CXCR2 inhibition led to reduced lung inflammation | May improve outcomes in respiratory diseases |
Neuroinflammation | Blocking CXCR2 reduced macrophage infiltration post-injury | Suggests therapeutic potential for CNS disorders |
属性
IUPAC Name |
1-[4-chloro-2-hydroxy-3-[(3R)-3-methyloxolan-3-yl]sulfonylphenyl]-3-[(1R)-2-methylcyclopent-2-en-1-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O5S/c1-11-4-3-5-13(11)20-17(23)21-14-7-6-12(19)16(15(14)22)27(24,25)18(2)8-9-26-10-18/h4,6-7,13,22H,3,5,8-10H2,1-2H3,(H2,20,21,23)/t13-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXKACKCTLURQN-FZKQIMNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)C3(CCOC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@H]1NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@@]3(CCOC3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。